REACTION_CXSMILES
|
C[N:2]([CH3:21])[CH:3]=[C:4]([C:10](=O)[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].NC(C(N)=O)[C:24]([NH2:26])=[O:25]>CC(O)=O>[NH2:26][C:24]([C:21]1[NH:2][CH:3]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=1)=[O:25]
|
Name
|
ethyl 3-(dimethylamino)-2-(4-nitrobenzoyl)acrylate
|
Quantity
|
63.59 g
|
Type
|
reactant
|
Smiles
|
CN(C=C(C(=O)OCC)C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C
|
Name
|
|
Quantity
|
33.12 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)N)C(=O)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material appeared consumed by TLC
|
Type
|
CUSTOM
|
Details
|
The AcOH was removed under reduced pressure and TFA (400 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated over night at 60° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the TFA was removed under reduced pressure
|
Type
|
WASH
|
Details
|
The orange oil was washed with saturated aqueous NaHCO3 (1 L) and solid NaHCO3
|
Type
|
ADDITION
|
Details
|
was added until the solution
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CUSTOM
|
Details
|
placed in a 1 L erlenmeyer flask
|
Type
|
WASH
|
Details
|
The solids were washed with H2O (3×1 L)
|
Type
|
CUSTOM
|
Details
|
the water was decanted off through the filter
|
Type
|
WASH
|
Details
|
On the last washing the solids
|
Type
|
ADDITION
|
Details
|
were poured onto the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to air dry
|
Type
|
CUSTOM
|
Details
|
The solids were once again removed from the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with Et2O (4×500 mL)
|
Type
|
CUSTOM
|
Details
|
The Et2O was decanted off through the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
on the final washing the solids
|
Type
|
WASH
|
Details
|
to wash the flask
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was dried in a vacuum oven at 40° C. over P2O5 for 4 h
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1=C(C(=CN1)C(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 182 mmol | |
AMOUNT: MASS | 55.2 g | |
YIELD: PERCENTYIELD | 83.7% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |